3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
3-hydroxy-7-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-9-4-2-5-10-13(9)16-14(18)15(10,19)8-11(17)12-6-3-7-20-12/h2-7,19H,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBIMGYLNBYYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions . Another method includes the use of Suzuki–Miyaura coupling reactions to introduce the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key analogs and their distinguishing features:
Biological Activity
3-Hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a complex structure featuring both indole and thiophene moieties. This structural diversity is believed to contribute to its varied biological activities.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of compounds related to this compound. A series of derivatives were synthesized and evaluated for their in vitro antimicrobial activities against various pathogens.
Table 1: Antimicrobial Activity Data
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Notes |
|---|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | - | Most active derivative |
| 4a | - | - | Significant activity against Staphylococcus aureus |
| 5a | - | - | Effective in biofilm inhibition |
In particular, derivative 7b exhibited MIC values ranging from to , indicating potent activity against the tested pathogens. Furthermore, these compounds demonstrated a significant ability to inhibit biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .
Cytotoxicity and Safety Profile
The safety profile of these compounds was assessed through hemolytic activity tests. The results indicated low hemolytic activity (% lysis ranging from to ), suggesting that these derivatives are relatively non-toxic compared to Triton X-100, a known cytotoxic agent .
Table 2: Hemolytic Activity Results
| Compound | % Lysis (Hemolytic Activity) |
|---|---|
| 7b | 3.23 |
| 4a | 10.15 |
| 5a | 15.22 |
The biological activity of the compound can be attributed to its interaction with key enzymes involved in bacterial survival and proliferation. Notably, the derivatives were found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from to for DNA gyrase and to for DHFR .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antibacterial Efficacy : A study showed that the compound effectively reduced bacterial load in infected tissues in animal models, highlighting its potential as a therapeutic agent against resistant strains.
- Synergistic Effects : The combination of these derivatives with existing antibiotics resulted in synergistic effects that enhanced overall antibacterial efficacy, allowing for lower dosages and reduced side effects .
Q & A
Q. What are the optimal synthetic routes for 3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes, such as cyclization of indole precursors with thiophene derivatives. For example, thiophen-2-yl ketones can react with indol-2-one intermediates under reflux conditions in ethanol or DMF, with yields optimized by controlling temperature (70–90°C) and pH (neutral to slightly acidic). Catalysts like p-toluenesulfonic acid (p-TSA) enhance cyclization efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound.
Q. How can the structural configuration of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methyl at C7, hydroxy at C3). IR spectroscopy identifies carbonyl (C=O) and hydroxyl (-OH) stretching frequencies .
- X-ray crystallography : Employ SHELXL for refinement of crystallographic data. Ensure high-resolution data (<1.0 Å) to resolve potential disorder in the thiophene or ethylidene moieties. SHELX programs are robust for small-molecule refinement, even with twinned crystals .
Q. What purification strategies are effective for eliminating byproducts in the final synthesis step?
- Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) to separate structurally similar impurities. For non-polar byproducts, solvent recrystallization (e.g., ethyl acetate/hexane) improves purity. Monitor purity via LC-MS (>95% threshold) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Mechanistic studies : Conduct enzyme inhibition assays (e.g., kinase or protease targets) to identify primary modes of action. Compare IC values across studies using standardized protocols .
- Structure-activity relationship (SAR) : Synthesize derivatives with modifications at the thiophene or hydroxy groups to isolate pharmacophoric motifs. For example, replacing the thiophene with phenyl may reduce off-target effects .
Q. What computational approaches best predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., DNA topoisomerases). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
- QSAR modeling : Train models on datasets of indol-2-one derivatives to correlate substituent electronegativity or steric bulk with activity. Cross-validate predictions with experimental IC data .
Q. How can crystallographic data discrepancies (e.g., disorder in the ethylidene group) be addressed during refinement?
- Methodological Answer :
- Data collection : Use synchrotron radiation for high-resolution datasets (<0.8 Å) to reduce noise.
- Refinement in SHELXL : Apply restraints (e.g., DFIX, FLAT) to disordered regions. For twinned crystals, use the TWIN/BASF commands to model twin domains .
Q. What experimental designs mitigate oxidative degradation during long-term stability studies?
- Methodological Answer :
- Storage conditions : Store under inert gas (argon) at -20°C in amber vials to limit photodegradation.
- Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH). Antioxidants like BHT (0.1% w/v) may stabilize the hydroxy group .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2, MCF-7) and culture conditions (e.g., 10% FBS, 37°C). Normalize data to positive controls (e.g., doxorubicin).
- Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify differential gene expression patterns in sensitive vs. resistant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
